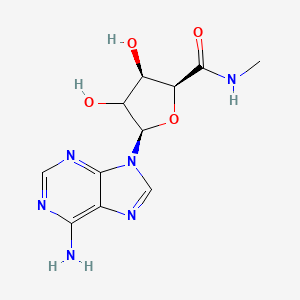

5'-N-Methyl carboxamidoadenosine

Beschreibung

5'-N-Methyl carboxamidoadenosine is an adenosine derivative characterized by a methyl-substituted carboxamido group at the 5'-position of the ribose moiety. This structural modification distinguishes it from endogenous adenosine and other synthetic analogs. Adenosine derivatives are widely studied for their roles in modulating adenosine receptors (A₁, A₂A, A₂B, A₃), which regulate physiological processes such as cardiovascular function, neurotransmission, and inflammation .

Eigenschaften

Molekularformel |

C11H14N6O4 |

|---|---|

Molekulargewicht |

294.27 g/mol |

IUPAC-Name |

(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15)/t5-,6?,7+,11-/m1/s1 |

InChI-Schlüssel |

PLYRYAHDNXANEG-MYLVMTIQSA-N |

Isomerische SMILES |

CNC(=O)[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5’-N-Methyl carboxamidoadenosine typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids using a coupling reagent such as propanephosphonic acid anhydride (T3P). This reaction is carried out under mild conditions, resulting in moderate to good yields .

Industrial Production Methods: Industrial production of 5’-N-Methyl carboxamidoadenosine follows similar synthetic routes but on a larger scale. The process involves the activation of carboxylic acid substrates and subsequent amidation with methylamine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5’-N-Methylcarboxamidoadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Carboxamidogruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation oxidierte Carboxamidoadenosinderivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

5’-N-Methylcarboxamidoadenosin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese verschiedener bioaktiver Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in zellulären Signalwegen und ihr Potenzial als Therapeutikum untersucht.

Medizin: Sie hat sich als vielversprechend bei der Behandlung neurodegenerativer Erkrankungen und als entzündungshemmendes Mittel erwiesen.

5. Wirkmechanismus

Der Wirkmechanismus von 5’-N-Methylcarboxamidoadenosin beinhaltet seine Interaktion mit Adenosinrezeptoren, insbesondere den A1- und A2-Rezeptoren. Die Verbindung wirkt als Agonist, bindet an diese Rezeptoren und moduliert ihre Aktivität. Diese Interaktion führt zur Hemmung der Aktivität von cyclischem AMP (cAMP) und cyclischem GMP (cGMP) Phosphodiesterase, was zu verschiedenen physiologischen Wirkungen führt . Zusätzlich aktiviert die Verbindung den Mitogen-aktivierten Proteinkinase (MAPK)-Signalweg, der eine Rolle bei ihren neuroprotektiven Wirkungen spielt .

Ähnliche Verbindungen:

N-Ethyl-5’-carboxamidoadenosin: Diese Verbindung ähnelt in ihrer Struktur, hat aber eine Ethylgruppe anstelle einer Methylgruppe an der Carboxamidposition.

5’-N-Cyclopropylcarboxamidoadenosin: Ein weiteres Derivat mit einer Cyclopropylgruppe an der Carboxamidposition.

Einzigartigkeit: 5’-N-Methylcarboxamidoadenosin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere pharmakologische Eigenschaften verleiht. Seine Fähigkeit, Adenosinrezeptoren zu modulieren und den MAPK-Signalweg zu aktivieren, macht es zu einer wertvollen Verbindung in der medizinischen Chemie .

Wirkmechanismus

The mechanism of action of 5’-N-Methyl carboxamidoadenosine involves its interaction with adenosine receptors, particularly the A1 and A2 receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the inhibition of cyclic AMP (cAMP) and cyclic GMP (cGMP) phosphodiesterase activity, resulting in various physiological effects . Additionally, the compound activates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues of 5'-Carboxamidoadenosine

The 5'-carboxamidoadenosine scaffold is a common template for adenosine receptor agonists. Key derivatives include:

Receptor Affinity and Selectivity

- NECA: Exhibits high affinity for all adenosine receptor subtypes (A₁: Kᵢ = 14 nM; A₂A: Kᵢ = 20 nM; A₃: Kᵢ = 25 nM), making it a tool compound for pan-receptor activation .

- Methyl substitution may enhance metabolic stability by reducing susceptibility to enzymatic hydrolysis .

- CPCA : Shows ~10-fold higher A₂A selectivity than NECA, attributed to steric effects of the cyclopropyl group .

Metabolic Stability and Pharmacokinetics

- NECA: Rapidly metabolized by adenosine deaminase and nucleoside transporters, limiting its in vivo half-life .

- This compound: The methyl group may confer partial resistance to deamination, as seen in methyl-substituted adenosine analogs like 5'-methylthioadenosine .

- 5'-Carboxamidoadenosine derivatives: Substitutions at the 5'-carboxamido nitrogen (e.g., ethyl, cyclopropyl) improve stability and blood-brain barrier penetration compared to unmodified adenosine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.